Structural Basis for Differential Kinase Selectivity: 3-Pyridyl vs. Pyrazine-Regioisomeric JNK Inhibitor Potency Comparison
In a directly comparable series of pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers [1], compound 11e—bearing a 3-pyridyl substituent at the pyrazole 4-position pharmacophorically analogous to the target compound—exhibited potent inhibition of JNK isoforms with IC₅₀ values of 1.81 nM (JNK1), 12.7 nM (JNK2), and 10.5 nM (JNK3). The structurally related pyrazine analog (CAS 2034600-54-7) is instead reported as a selective ALK/ROS1 inhibitor , illustrating how the heteroaryl identity at the pyrazole 4-position fundamentally determines kinase target selectivity. The target compound's 3-pyridyl motif places it within the JNK-active structural space rather than the ALK-active pyrazine space, with compound 11e achieving sub-nanomolar to low-nanomolar potency across all three JNK isoforms and superior selectivity over a 50-kinase panel [1].
| Evidence Dimension | JNK isoform inhibitory potency (IC₅₀, nM) and kinase selectivity breadth |
|---|---|
| Target Compound Data | No direct data for CAS 2097864-27-0; structurally most congruent analog (compound 11e, pyrazol-4-yl-3-pyridyl-arylsulfonamide): JNK1 IC₅₀ = 1.81 nM; JNK2 IC₅₀ = 12.7 nM; JNK3 IC₅₀ = 10.5 nM [1] |
| Comparator Or Baseline | Pyrazine analog (CAS 2034600-54-7): Selective ALK/ROS1 inhibitor; no reported JNK activity . Reference standard SP600125: significantly weaker antiproliferative potency in NCI-60 panel [1]. |
| Quantified Difference | Kinase target class divergence: 3-pyridyl substitution → JNK family inhibition (IC₅₀ < 13 nM); pyrazine substitution → ALK/ROS1 inhibition. Compound 11e displays 13.8-fold selectivity for JNK1 over JNK2 and 5.8-fold over JNK3 [1]. |
| Conditions | In vitro kinase inhibition assay; hJNK isoform panel (JNK1, JNK2, JNK3); kinase profiling against 50-kinase panel; NanoBRET intracellular JNK1 inhibition assay (IC₅₀ = 2.81 μM); NCI-60 cancer cell line panel [1] |
Why This Matters
For users selecting a chemical probe to interrogate JNK-dependent signaling (e.g., in leukemia, neurodegeneration, or inflammation), the 3-pyridyl pyrazole sulfonamide chemotype confers a kinase selectivity signature distinct from ALK-focused pyrazine analogs, directly informing experimental design and avoiding target misinterpretation.
- [1] Mersal KI, et al. Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors in leukemia cells. Eur J Med Chem. 2023. Compound 11e: JNK1 IC₅₀ = 1.81 nM, JNK2 IC₅₀ = 12.7 nM, JNK3 IC₅₀ = 10.5 nM. View Source
